9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
"9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol" is a compound that belongs to a class of chemicals known for their complex molecular structures, involving isoquinoline and spiro frameworks. These compounds are of interest due to their potential in various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of the spiro and isoquinoline frameworks. For instance, novel synthesis methods have been developed for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, highlighting the versatility of spirocyclic compounds in drug development (Matsumura et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that the N-heterocyclic ring often adopts a half-boat conformation, with the spiro ring being essentially planar. This structural arrangement is stabilized by weak intramolecular hydrogen bonds, contributing to the compound's stability (Fun et al., 2011).
Chemical Reactions and Properties
Compounds within this category participate in various chemical reactions, including Prins cascade cyclization, which has been employed for the synthesis of spirocyclic derivatives. This demonstrates the reactivity of such structures towards forming complex molecular architectures (Reddy et al., 2014).
Physical Properties Analysis
Physical properties, including solubility and crystalline structure, are influenced by the compound's molecular arrangement. The planarity of the spiro ring and the presence of intramolecular hydrogen bonding play significant roles in determining these properties.
Chemical Properties Analysis
The chemical properties of "9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol" and related compounds are characterized by their reactivity towards nucleophilic and electrophilic agents, stability under various conditions, and potential to undergo transformations such as cycloisomerization, which has been utilized in the synthesis of structurally complex derivatives (Matsumura et al., 2021).
properties
IUPAC Name |
9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16-6-3-13-22-18(16)8-11-20(12-9-18)17-15-5-2-1-4-14(15)7-10-19-17/h1-2,4-5,7,10,16,21H,3,6,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDSEFYPZSOLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C3=NC=CC4=CC=CC=C43)OC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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